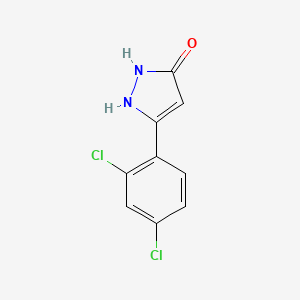

4-formyl-2-methoxyphenyl 4,5-dichloro-3-isothiazolecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 4-formyl-2-methoxyphenyl compounds involves acylation, reduction, and condensation reactions. For instance, acylation of vanillin with isonicotinoyl chloride produces 4-formyl-2-methoxyphenyl pyridine-4-carboxylate, which can be further modified to obtain various functional derivatives, including those with isoxazole and isothiazole heterocycles. These processes are crucial for creating complex molecules with specific chemical functionalities (Potkin et al., 2019).

Molecular Structure Analysis

The molecular structure and crystallography of compounds similar to 4-formyl-2-methoxyphenyl derivatives provide insights into their chemical behavior. X-ray diffraction analysis and density functional theory (DFT) calculations are often employed to determine the geometry, bond lengths, angles, and dihedral angles, offering a detailed understanding of their molecular frameworks. These studies help in predicting reactivity and potential applications of these compounds in various fields (Şahin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 4-formyl-2-methoxyphenyl derivatives is influenced by their functional groups, enabling a variety of chemical transformations. These compounds participate in reactions such as Schiff base formation, complexation with metals, and catalytic activities in organic synthesis. Understanding these chemical reactions is essential for exploring their use in catalysis and material science (Potkin et al., 2019).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-Formyl-2-methoxyphenyl 4,5-dichloro-3-isothiazolecarboxylate and its derivatives have been explored for their potential in corrosion inhibition. For instance, a study demonstrated the effectiveness of a related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, in inhibiting the corrosion of mild steel in hydrochloric acid medium. This organic compound showed significant inhibition efficiency at low concentrations, implying its potential utility in corrosion control (Bentiss et al., 2009).

Synthesis of Functional Derivatives

The compound has been used in the synthesis of various functional derivatives, including those containing isoxazole and isothiazole heterocycles. These derivatives have shown promising applications, such as forming complexes with palladium(II) chloride, which displayed high catalytic activity in specific chemical reactions (Potkin et al., 2019).

Antimicrobial Activities

Research has indicated that derivatives of 4-formyl-2-methoxyphenyl 4,5-dichloro-3-isothiazolecarboxylate may have antimicrobial properties. For example, novel 1,2,4-triazole derivatives synthesized from similar compounds demonstrated good to moderate activities against various test microorganisms (Bektaş et al., 2010).

Catalytic Applications

Derivatives of this compound have been used in catalytic applications. Studies have shown that these derivatives can form complexes that are effective catalysts in certain chemical reactions, such as the Suzuki reaction, an important type of cross-coupling reaction in organic chemistry (Potkin et al., 2019).

Inhibition of Tubulin Polymerization

There's also research indicating the potential of methoxy-substituted derivatives in inhibiting tubulin polymerization, a process crucial in cell division. This suggests possible applications in the development of new anticancer agents (Gastpar et al., 1998).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For “(4,5-Dichloro-2-methoxyphenyl)boronic acid”, the safety information includes hazard statements H315-H319-H335 and precautionary statements P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Propiedades

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4,5-dichloro-1,2-thiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO4S/c1-18-8-4-6(5-16)2-3-7(8)19-12(17)10-9(13)11(14)20-15-10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMAYRUTFLCMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=NSC(=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)